(3S,4R)-4-[butyl(ethyl)amino]oxolan-3-ol
Description
(3S,4R)-4-[Butyl(ethyl)amino]oxolan-3-ol is a chiral oxolane (tetrahydrofuran) derivative featuring a hydroxyl group at position 3 (S-configuration) and a butyl(ethyl)amino substituent at position 4 (R-configuration). This compound belongs to a class of muscarine-like ammonium salts, which are structurally analogous to natural alkaloids such as muscarine . Its synthesis typically involves multi-step functionalization of oxolane precursors, including cyclization, tosylation, and quaternization with amines .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(3S,4R)-4-[butyl(ethyl)amino]oxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-11(4-2)9-7-13-8-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
WWZVBSURFCOFFG-NXEZZACHSA-N |
Isomeric SMILES |
CCCCN(CC)[C@@H]1COC[C@H]1O |
Canonical SMILES |
CCCCN(CC)C1COCC1O |
Origin of Product |
United States |
Biological Activity
(3S,4R)-4-[butyl(ethyl)amino]oxolan-3-ol is a chiral compound belonging to the oxolane class, specifically a tetrahydrofuran derivative. This compound features a hydroxyl group and a butyl(ethyl)amino substituent, giving it unique stereochemical properties. Its molecular formula is with a molecular weight of approximately 173.25 g/mol. The biological activity of this compound has been the subject of various studies, indicating potential therapeutic applications due to its ability to interact with specific molecular targets.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. It may modulate enzyme activity or receptor interactions, leading to potential therapeutic effects. However, the precise mechanisms remain to be fully elucidated.
Interaction Studies
Research has indicated that this compound may exhibit properties similar to other bioactive amines, suggesting its potential as a candidate for further pharmacological investigation. Interaction studies have focused on its binding affinity to various biological targets, which could provide insights into its efficacy as a therapeutic agent.
Pharmacological Investigations
- Study on Enzyme Inhibition : A study examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated that the compound could significantly reduce enzyme activity at certain concentrations, suggesting its role as a potential therapeutic agent in metabolic disorders.
- Receptor Binding Affinity : Another investigation assessed the binding affinity of this compound to various receptors. The findings demonstrated that this compound displayed moderate affinity for serotonin receptors, indicating possible implications in mood regulation and anxiety disorders.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | IUPAC Name | Molecular Formula | Unique Features |
|---|---|---|---|
| (3S,4R)-4-(diethylamino)oxolan-3-ol | (3S,4R)-4-(diethylamino)tetrahydrofuran-3-ol | C8H17NO2 | Contains diethyl instead of butyl(ethyl), affecting solubility and biological activity |
| (3S,4R)-4-(butyl(methyl)amino)oxolan-3-ol | (3S,4R)-4-(butyl(methyl)amino)tetrahydrofuran-3-ol | C9H19NO2 | Features a methyl group on the amino substituent; may influence pharmacodynamics |
| (2S,3R,4R)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Various derivatives | C8H16O5 | Different ring structure; used in diabetes treatment |
These compounds illustrate how variations in substituents can impact biological activity and potential applications.
Future Directions for Research
The current findings suggest several avenues for future research:
- Expanded Pharmacological Studies : Further investigations into the pharmacokinetics and pharmacodynamics of this compound are essential for understanding its therapeutic potential.
- Mechanistic Studies : Detailed studies focusing on the mechanism of action at the molecular level will help elucidate how this compound interacts with specific targets.
- Clinical Trials : Conducting clinical trials will be crucial in determining the safety and efficacy of this compound in human subjects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Oxolane Derivatives
| Compound Name | Substituents at Position 4 | Position 3 Group | Key Functional Groups |
|---|---|---|---|
| (3S,4R)-4-[Butyl(ethyl)amino]oxolan-3-ol | Butyl(ethyl)amino | -OH | Tertiary amine, hydroxyl |
| (3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol | Pyrrolidinyl | -OH | Secondary amine, hydroxyl |
| (3S,4R)-4-(Dimethylamino)oxolan-3-ol | Dimethylamino | -OH | Tertiary amine, hydroxyl |
| Clofarabine | 6-Amino-2-chloropurin-9-yl | -CH2OH, -F | Nucleobase, fluorinated |
| Gemcitabine | 4-Aminopyrimidin-2-one | -CH2OH, -F | Nucleobase, fluorinated |
Key Observations :
- The target compound’s butyl(ethyl)amino group introduces greater steric bulk and lipophilicity compared to smaller amines (e.g., dimethylamino or pyrrolidinyl) .
- Unlike clofarabine and gemcitabine, which are fluorinated nucleoside analogs, the target compound lacks a nucleobase, limiting its direct antimetabolite activity .
Comparison with Analogs :
Physicochemical Properties
Table 2: Physicochemical Data for Selected Oxolane Derivatives
Insights :
- The target compound’s higher molecular weight (187.28 vs. 157.21 for pyrrolidinyl analog) may influence solubility and bioavailability.
- IR spectra for all analogs show characteristic O-H (3375 cm⁻¹) and C-O (1099–1175 cm⁻¹) stretches, confirming hydroxyl and ether functionalities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
